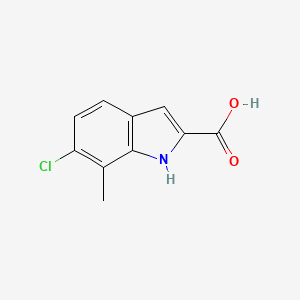

6-chloro-7-methyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality 6-chloro-7-methyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-7-methyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHFWFJPRJVRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253453 | |

| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-29-4 | |

| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Methodological and Predictive Guide to the Physicochemical Characterization of 6-chloro-7-methyl-1H-indole-2-carboxylic acid

Abstract: The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics, including potent HIV-1 integrase inhibitors.[1][2] This guide focuses on a specific, promising derivative: 6-chloro-7-methyl-1H-indole-2-carboxylic acid. As this molecule represents a frontier compound with limited published experimental data, this document serves as both a predictive analysis and a methodological framework for its comprehensive physicochemical characterization. We will outline the critical properties—thermal stability, acidity, solubility, and spectroscopic identity—that dictate a compound's viability in a drug discovery pipeline. For each property, we provide field-proven, step-by-step experimental protocols designed for robust and reproducible data generation, underpinned by the scientific rationale for each methodological choice. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who require a rigorous approach to characterizing novel chemical entities.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. The indole-2-carboxylic acid moiety has proven to be a versatile scaffold, capable of critical interactions with biological targets.[2] However, derivatives in this class have also been associated with challenging physicochemical profiles, particularly low aqueous solubility, which can severely hamper development.[3][4]

The journey from a promising "hit" to a viable clinical candidate is paved with data. Physicochemical characteristics such as the acid dissociation constant (pKa), lipophilicity (LogP), and solubility are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] An early and accurate understanding of these parameters is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that enables chemists to anticipate formulation challenges, predict in vivo behavior, and guide rational structural modifications.

This guide provides the essential experimental framework to thoroughly characterize 6-chloro-7-methyl-1H-indole-2-carboxylic acid, ensuring that subsequent research and development efforts are built upon a foundation of high-quality, reliable data.

Chemical Identity and Predicted Properties

Before embarking on experimental analysis, a clear understanding of the molecule's basic identity is essential. The structural features—a halogenated, methylated indole ring coupled to a carboxylic acid—suggest a molecule with a distinct electronic and steric profile that will govern its behavior.

| Property | Value |

| IUPAC Name | 6-chloro-7-methyl-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Canonical SMILES | CC1=C2C(=CC=C1Cl)NC(=C2)C(=O)O |

| Structure |  |

| Predicted Physicochemical Property | Predicted Value | Rationale / Comparative Data |

| XLogP3 | ~3.1 | Based on 6-Chloro-1H-indole-2-carboxylic acid (XLogP3 = 2.9)[6]; the 7-methyl group will contribute to increased lipophilicity. |

| pKa (Acidic) | ~4.1 | Based on the predicted pKa of the structurally similar 6-chloro-7-fluoro-1H-indole-2-carboxylic acid (4.11 ± 0.30).[7] |

| Aqueous Solubility (pH 7.4) | Low (<10 µg/mL) | Related indole carboxamide series exhibit generally low kinetic solubility at physiological pH.[3][4] |

| Hydrogen Bond Donors | 2 | From the indole N-H and carboxylic acid O-H groups.[6] |

| Hydrogen Bond Acceptors | 2 | From the two carboxylic acid oxygen atoms.[6] |

Core Physicochemical Characterization: A Methodological Approach

The following sections detail the gold-standard experimental protocols for determining the critical physicochemical properties of 6-chloro-7-methyl-1H-indole-2-carboxylic acid.

Melting Point and Thermal Stability

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range typically signifies high purity. For indole derivatives, which can be prone to decomposition at elevated temperatures, observing the process is key to understanding thermal stability.

Protocol: Capillary Melting Point Determination

-

Calibration: Calibrate the melting point apparatus (e.g., Büchi M-560 or Stuart SMP30) using certified standards with a range of melting points (e.g., vanillin, caffeine, sulfanilamide) to ensure instrument accuracy.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary in the apparatus.

-

Set a rapid heating ramp (10-20 °C/min) for a preliminary determination of the approximate melting range.

-

For the precise measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. Note any signs of decomposition (e.g., color change, charring).

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa dictates the ionization state of the carboxylic acid at a given pH. This is arguably one of the most critical parameters, as it directly influences solubility, membrane permeability, and the nature of interactions with biological targets. Potentiometric titration is the benchmark method as it provides a direct measure of the compound's buffering capacity against a titrant.

Protocol: Potentiometric Titration for pKa Determination

-

System Setup:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Use a temperature-controlled vessel maintained at 25 °C or 37 °C to mimic physiological conditions.

-

Use a calibrated micro-burette to dispense a standardized titrant (e.g., 0.01 M KOH or NaOH).

-

-

Sample Preparation: Accurately weigh the compound to prepare a solution of known concentration (e.g., 0.5-1.0 mM) in a suitable solvent system (e.g., 20% Methanol/Water) to ensure solubility at the start of the titration.

-

Titration Workflow:

-

Acidify the initial solution to ~pH 2 with a small amount of standardized HCl to ensure the carboxylic acid is fully protonated.

-

Begin titrating with the standardized base, adding small, precise aliquots.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until ~pH 12 to generate a complete titration curve.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point from the first derivative of the curve (max d(pH)/d(Volume)).

-

The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).

-

Thermodynamic Aqueous Solubility

Expertise & Experience: Poor solubility is a primary cause of failure for drug candidates. While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium value, which is essential for developing formulation strategies and interpreting bioassay results. The shake-flask method, though time-consuming, remains the definitive standard. We measure solubility at pH 7.4 to simulate physiological conditions in the blood and peripheral tissues.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution and adjust the pH accurately to 7.4.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the pH 7.4 PBS in a glass vial. The presence of visible solid material throughout the experiment is crucial to ensure saturation.

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Allow the system to equilibrate for at least 24-48 hours. This extended time is necessary to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.

-

-

Quantification:

-

Quantify the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.

-

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unassailable fingerprint of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide an unambiguous confirmation of the molecular structure.

-

Methodology:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes both the polar carboxylic acid and the less polar indole ring, and its exchangeable proton signals do not obscure the N-H and O-H signals.

-

Acquire a ¹H NMR spectrum. Expected signals would include:

-

A broad singlet for the carboxylic acid proton (>12 ppm).

-

A singlet for the indole N-H proton (~11-12 ppm).

-

Signals in the aromatic region (~7-8 ppm) corresponding to the protons on the indole ring.

-

A singlet for the methyl group protons (~2.5 ppm).

-

-

Acquire a ¹³C NMR spectrum to confirm the carbon backbone, including the characteristic carbonyl carbon signal (~160-170 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Methodology:

-

Prepare a sample, typically as a potassium bromide (KBr) pellet, by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Acquire the spectrum.

-

-

Expected Characteristic Peaks:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[8][9]

-

N-H Stretch (Indole): A moderate, sharper peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

-

High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To confirm the elemental composition and molecular weight with high precision.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Given the acidic nature of the molecule, analysis in negative ion mode ([M-H]⁻) is optimal.

-

-

Expected Result:

-

The primary ion observed will be [M-H]⁻ with a calculated m/z of 208.0160 .

-

A crucial confirmation will be the presence of the characteristic chlorine isotopic pattern: a second peak at [M+2-H]⁻ (m/z 210.0131) with an intensity approximately one-third that of the primary ion.

-

Conclusion

6-chloro-7-methyl-1H-indole-2-carboxylic acid stands as a molecule of significant interest, leveraging the proven potential of the indole-2-carboxylic acid scaffold. However, its progression within any drug discovery program is contingent upon a thorough and accurate assessment of its fundamental physicochemical properties. Based on data from related analogs, researchers should anticipate challenges, particularly with aqueous solubility.

The experimental protocols detailed in this guide—from capillary melting point determination to high-resolution mass spectrometry—provide a robust, self-validating framework for generating the foundational data required for informed decision-making. By systematically characterizing its pKa, solubility, stability, and spectroscopic identity, research teams can proactively address potential liabilities, guide further structural optimization, and ultimately accelerate the path from discovery to development.

References

- de Souza, M. C., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

- de Souza, M. C., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

- Gassman, P. G., & van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

- PubChem. 6-Chloro-1H-indole-2-carboxylic acid. [Link]

- PubChem. 6-Methyl-1H-indole-2-carboxylic acid. [Link]

- PubChem. 7-Methyl-1H-indole-2-carboxylic acid. [Link]

- Mondal, D., et al. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]

- ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

- ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

- NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

- ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- ResearchGate. Formation of c 9 h 7 + ions in the mass spectra of 2-methyl-, 2-chloromethyl-, and 2-hydroxymethylnaphthalenes. [Link]

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indole-2-carboxylic acid, 6-chloro-7-fluoro- CAS#: 259860-07-6 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Structure Elucidation of 6-chloro-7-methyl-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive framework for the structural elucidation of 6-chloro-7-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and a precise understanding of its substitution pattern is critical for establishing structure-activity relationships (SAR). This document outlines a logical, self-validating workflow, from strategic synthesis to definitive spectroscopic analysis, designed for professionals in the chemical sciences.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of the essential amino acid tryptophan and a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in modern drug discovery.[1] The precise placement of substituents on the indole core dramatically influences a molecule's biological activity. Therefore, unambiguous structure determination is not merely an academic exercise but a prerequisite for meaningful pharmacological investigation. This guide focuses on the systematic elucidation of 6-chloro-7-methyl-1H-indole-2-carboxylic acid, a molecule with potential for further functionalization and biological screening.

Strategic Synthesis: The Reissert Indole Synthesis

To undertake a structural elucidation, a reliable source of the material is paramount. The Reissert indole synthesis offers a robust and classical approach to constructing the indole-2-carboxylic acid moiety from readily available starting materials.[2][3][4][5] The causality behind this choice lies in its convergent nature, building the core heterocyclic structure in a well-established manner.

The proposed synthetic pathway commences with 2-chloro-3-methylaniline, which undergoes diazotization followed by a Sandmeyer reaction to yield 1-chloro-2-iodo-3-methylbenzene. A subsequent Sonogashira coupling with trimethylsilylacetylene, followed by desilylation, would provide 1-chloro-2-ethynyl-3-methylbenzene. This intermediate can then be subjected to a Larock indole synthesis, or more classically, the starting o-nitrotoluene derivative (3-chloro-2-methyl-nitrotoluene) can be condensed with diethyl oxalate.[2]

The key steps of the Reissert synthesis are as follows:

-

Condensation: Ortho-nitrotoluene (or a substituted derivative) is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide. This forms an ethyl o-nitrophenylpyruvate intermediate.

-

Reductive Cyclization: The pyruvate derivative is then subjected to reductive cyclization, typically using zinc dust in acetic acid or other reducing agents like iron in acidic medium.[2][6] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the target carboxylic acid.

This method is advantageous as it directly installs the carboxylic acid at the 2-position, a key feature of our target molecule.

The Elucidation Workflow: A Multi-Technique Spectroscopic Approach

Caption: Key expected HMBC correlations for structure confirmation.

Key HMBC Correlations for Verification:

-

The methyl protons (at C7) should show correlations to C7, C6, and the bridgehead carbon C7a. This is crucial for placing the methyl group at position 7.

-

The proton at H5 should show correlations to C7, C6, and C3a, confirming its position relative to the methyl and chloro substituents.

-

The proton at H4 should show correlations to C6, C5, and C7a.

-

The proton at H3 will show correlations to C2, C3a, and C7a, locking down the structure of the pyrrole ring.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it will solubilize the carboxylic acid and allow for the observation of the N-H and COOH protons.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Ensure sufficient resolution in both dimensions to resolve all correlations.

-

Analysis: Process the data using appropriate software. Systematically assign all signals starting with the most downfield aromatic protons and using the 2D correlations to build the molecular framework.

Conclusion: A Self-Validating Structural Proof

By following the integrated workflow of synthesis and multi-faceted spectroscopic analysis, a definitive and self-validating structural proof for 6-chloro-7-methyl-1H-indole-2-carboxylic acid can be established. The high-resolution mass spectrum confirms the elemental composition and the presence of chlorine. Infrared spectroscopy validates the presence of the key functional groups. Finally, a complete suite of 1D and 2D NMR experiments provides the unambiguous atom-to-atom connectivity, confirming the precise substitution pattern on the indole core. This rigorous approach ensures the scientific integrity of the data, providing a solid foundation for any subsequent research, be it in medicinal chemistry, materials science, or chemical biology.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

El Kihel, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved January 23, 2026, from [Link]

-

Supporting information for [Article Title]. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 23, 2026, from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved January 23, 2026, from [Link]

-

El Kihel, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Reissert indole synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

- Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.

-

Reissert Indole Synthesis. (2024, December 20). YouTube. Retrieved January 23, 2026, from [Link]

-

Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified]. Retrieved January 23, 2026, from [Link]

-

Structure Elucidation by NMR in Organic Chemistry. (n.d.). [Source not further specified]. Retrieved January 23, 2026, from [Link]

-

Reissert Indole Synthesis. (n.d.). [Source not further specified]. Retrieved January 23, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Theoretical Properties of 6-chloro-7-methyl-1H-indole-2-carboxylic acid

Executive Summary: The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Derivatives of this core structure have been identified as potent inhibitors of various biological targets, including HIV-1 integrase and Fructose-1,6-bisphosphatase, and as antagonists at the NMDA receptor complex.[3][4][5][6][7] This guide provides a comprehensive theoretical and predictive analysis of a novel derivative, 6-chloro-7-methyl-1H-indole-2-carboxylic acid. By leveraging established principles of medicinal chemistry and computational science, we will dissect its structural, electronic, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering foundational insights to guide future in silico and in vitro investigations of this promising compound.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Framework in Drug Discovery

The indole ring system is a ubiquitous motif in both natural products and synthetic pharmaceuticals, celebrated for its broad spectrum of biological activities.[1] When functionalized with a carboxylic acid at the C2 position, the resulting scaffold gains a critical interaction point that has proven instrumental in the design of highly specific enzyme inhibitors. The carboxylate group is frequently observed to act as a key pharmacophoric feature, often by chelating divalent metal cations like Mg²+ within an enzyme's active site, a mechanism central to the action of HIV-1 integrase inhibitors.[3][4]

The specific compound of interest, 6-chloro-7-methyl-1H-indole-2-carboxylic acid , introduces a unique substitution pattern on this privileged core. The strategic placement of a chloro group at the C6 position and a methyl group at the C7 position is predicted to modulate the molecule's electronic landscape, lipophilicity, and steric profile. Structure-activity relationship (SAR) studies on related compounds have shown that halogenation can enhance potency; for instance, C6-halogenated benzene rings can facilitate π–π stacking interactions with biological targets.[3][4] Conversely, small, electron-donating groups like methyl have also been shown to be favorable in other contexts, underscoring the target-dependent nature of these modifications.[8][9] This guide aims to build a theoretical foundation for understanding how this specific combination of substituents defines the molecule's chemical personality and pharmacological potential.

Molecular Structure and Predicted Physicochemical Properties

The foundational properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is essential for rational drug design.

Core Structure and Key Functional Groups

The structure of 6-chloro-7-methyl-1H-indole-2-carboxylic acid is defined by the bicyclic indole core, substituted with a carboxylic acid at C2, a chlorine atom at C6, and a methyl group at C7.

Caption: Structure of 6-chloro-7-methyl-1H-indole-2-carboxylic acid.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not available, we can predict its properties based on calculations and data from structurally similar compounds, such as 6-chloro-1H-indole-2-carboxylic acid.[10]

| Property | Predicted Value | Rationale and Significance |

| Molecular Formula | C₁₀H₈ClNO₂ | Defines the elemental composition. |

| Molecular Weight | ~209.63 g/mol | Influences diffusion rates and is a key parameter in drug-likeness rules. |

| cLogP | > 3.0 | The chloro and methyl groups significantly increase lipophilicity compared to the parent indole-2-carboxylic acid, impacting solubility and membrane permeability. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The acidity of the carboxyl group is crucial for forming ionic interactions. The electron-withdrawing chloro group is expected to slightly increase acidity (lower pKa) compared to the unsubstituted analog. |

| pKa (Indole N-H) | ~16 - 17 | The indole N-H is weakly acidic and can act as a hydrogen bond donor. |

| Hydrogen Bond Donors | 2 (N-H, O-H) | Essential for specific interactions with biological targets.[10] |

| Hydrogen Bond Acceptors | 2 (C=O) | The carbonyl oxygen is a primary site for hydrogen bonding.[10] |

| Polar Surface Area (PSA) | ~60 - 70 Ų | A key predictor of cell permeability. Values in this range are generally favorable for oral bioavailability. |

Electronic Properties and Reactivity

The electronic character of the indole ring is heavily influenced by its substituents, which in turn dictates its reactivity and potential intermolecular interactions.

-

Electron Distribution: The indole nucleus is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing electron density, particularly at the C3 position. However, the substituents introduce competing effects:

-

The chloro group at C6 is electron-withdrawing via induction but weakly electron-donating through resonance. Its primary effect is to lower the electron density of the benzene portion of the ring.

-

The methyl group at C7 is weakly electron-donating through hyperconjugation, slightly increasing the electron density in its vicinity.

-

-

Reactivity: The interplay of these groups suggests that the pyrrole ring remains the more electron-rich and thus more susceptible to electrophilic attack. The carboxylic acid group is deactivating, making the C3 position less reactive than in unsubstituted indole.

-

Intermolecular Interactions:

-

Hydrogen Bonding: The N-H and O-H groups are potent hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. These interactions are critical for anchoring the molecule within a protein binding site.

-

Halogen Bonding: The chlorine atom possesses an electropositive region on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in a receptor. This non-classical interaction can contribute significantly to binding affinity.

-

π-Interactions: The aromatic indole ring can engage in π-π stacking or π-cation interactions with complementary residues in a binding pocket.

-

Theoretical Spectroscopic Profile

Predicting the spectroscopic signature of the molecule is vital for its future synthesis and characterization.

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected for the protons at C4 and C5 in the benzene ring, with coupling constants typical for ortho-protons.

-

C3-H Proton: A singlet or a narrow multiplet is expected for the proton at the C3 position.

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

O-H Proton: A very broad singlet for the carboxylic acid proton, also exchangeable.

-

Methyl Protons: A singlet integrating to three protons around 2.0-2.5 ppm.

-

-

¹³C NMR:

-

Distinct signals are expected for the 10 carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal (>160 ppm). The carbons attached to the electronegative nitrogen (C2, C7a) and chlorine (C6) will also be shifted downfield. The methyl carbon will appear upfield (~15-20 ppm).

-

-

IR Spectroscopy:

-

A broad O-H stretching band from the carboxylic acid dimer will be prominent around 2500-3300 cm⁻¹.

-

A sharp N-H stretching band is expected around 3300-3400 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid will appear around 1680-1710 cm⁻¹.

-

C-Cl stretching vibrations will be observed in the fingerprint region (typically <800 cm⁻¹).

-

Pharmacological Potential and Drug-Likeness Evaluation

The structural features of 6-chloro-7-methyl-1H-indole-2-carboxylic acid suggest its potential as a modulator of several biological targets.

Potential Biological Targets

Based on the activities of analogous structures, this compound could be investigated for:

-

Antiviral Activity: As an inhibitor of HIV-1 Integrase, where the indole-2-carboxylate moiety can chelate essential magnesium ions in the active site.[3][4]

-

Metabolic Disease: As an allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[5]

-

Neurological Disorders: As an antagonist of the NMDA receptor complex, which has implications for treating neurodegenerative diseases.[6]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a heuristic used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

| Rule | Parameter | Predicted Value for C₁₀H₈ClNO₂ | Compliance |

| 1 | Molecular Weight | < 500 g/mol | ~209.63 |

| 2 | Log P | < 5 | > 3.0 |

| 3 | Hydrogen Bond Donors | < 5 | 2 |

| 4 | Hydrogen Bond Acceptors | < 10 | 2 |

The molecule fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Protocol for In Silico Evaluation

To further probe the theoretical properties and guide experimental work, the following computational workflow is recommended. This self-validating system ensures that predictions are based on robust and reproducible methods.

Caption: Recommended workflow for the in silico evaluation of the target compound.

Detailed Step-by-Step Methodology

-

Structure Preparation:

-

Draw the 2D structure of 6-chloro-7-methyl-1H-indole-2-carboxylic acid in a molecular editor.

-

Convert the 2D structure to a 3D conformation.

-

Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum method to obtain a low-energy conformer. The causality here is that a realistic, low-energy conformation is critical for meaningful docking and property calculations.

-

-

Property Calculation:

-

Import the optimized 3D structure into software capable of calculating physicochemical properties (e.g., MarvinSketch, MOE).

-

Calculate key descriptors including cLogP, pKa of all ionizable centers, Polar Surface Area (PSA), and the number of rotatable bonds. This step validates the "drug-likeness" predicted by simple rules.

-

-

Molecular Docking Protocol (Example with HIV-1 Integrase):

-

Receptor Preparation: Download the crystal structure of a relevant target, such as HIV-1 integrase with an inhibitor bound (e.g., PDB ID: 1K6Y), from the Protein Data Bank. Prepare the protein by removing solvent molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.

-

Ligand Preparation: Prepare the ligand structure by assigning correct atom types and partial charges. For enhanced accuracy, charges derived from quantum mechanics (Step 3 of the workflow) are superior to generic force-field charges.

-

Grid Generation: Define the active site for docking. This is typically done by creating a bounding box centered on the co-crystallized ligand or catalytically important residues.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The algorithm will explore various conformations and orientations of the ligand within the active site.

-

Pose Analysis: Analyze the top-scoring poses. Scrutinize the predicted binding mode for chemically sensible interactions (hydrogen bonds, halogen bonds, hydrophobic contacts). The system is self-validating if the predicted interactions are consistent with the known mechanism of action for the target class (e.g., chelation of Mg²+ ions by the carboxylate).

-

Conclusion

The theoretical analysis of 6-chloro-7-methyl-1H-indole-2-carboxylic acid reveals a molecule with significant potential for drug discovery. It possesses a favorable drug-like profile according to Lipinski's rules and features a combination of functional groups—a chelating carboxylic acid, an electron-withdrawing chloro group capable of halogen bonding, and a methyl group—that could lead to potent and specific interactions with various biological targets. The provided in silico workflow offers a robust framework for further investigation, enabling researchers to generate testable hypotheses regarding its mechanism of action and potential therapeutic applications before committing to costly and time-consuming chemical synthesis and biological screening.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (MDPI) [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (National Institutes of Health) [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (ACS Publications) [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (RSC Publishing) [Link]

-

6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2. (PubChem) [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (ResearchGate) [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (MDPI) [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (ResearchGate) [Link]

-

Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (National Institutes of Health) [Link]

-

Indole-2-carboxylic acid (Compound). (Exposome-Explorer) [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (MDPI) [Link]

- Indole-2-carboxylic acid derivatives.

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (National Institutes of Health) [Link]

-

indole-2-carboxylic acid. (The Good Scents Company) [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (MDPI) [Link]

-

Halochromic Benzazolo-oxazolidine/Polyoxometalate Supramolecular Materials with Reversible High-Contrast Color-Switching. (ACS Publications) [Link]

-

7-Chloro-1-methyl-1H-indole-2-carboxylic Acid. (Pharmaffiliates) [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid motif, a seemingly simple heterocyclic structure, represents a cornerstone in the edifice of modern medicinal chemistry. Its rigid, planar framework and strategic placement of a carboxylic acid group have proven to be a fertile ground for the discovery of potent and selective therapeutic agents. This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and burgeoning biological significance of substituted indole-2-carboxylic acids, offering field-proven insights for researchers engaged in drug discovery and development.

The Genesis of a Privileged Scaffold: A Historical Overview

The journey into the world of indole-2-carboxylic acids began with the foundational work on indole synthesis in the late 19th century. Two classical named reactions, the Reissert and Fischer syntheses, laid the groundwork for accessing this important chemical scaffold.

The Reissert Indole Synthesis: A Foundational Approach

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from readily available starting materials. The process involves the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base, typically an alkoxide, to form an ethyl o-nitrophenylpyruvate intermediate.[1] This intermediate then undergoes a reductive cyclization, traditionally using reagents like zinc in acetic acid or ferrous sulfate and ammonia, to yield the desired indole-2-carboxylic acid.[1][2] The elegance of this method lies in its convergent nature, assembling the core indole structure and installing the C2-carboxylic acid in a single, albeit two-step, sequence.

The choice of reducing agent can be critical to the success of the Reissert synthesis. While classical methods relied on metal/acid combinations, modern variations have employed reagents such as sodium dithionite, offering milder reaction conditions and broader functional group tolerance.[2]

Figure 1: The Reissert Indole Synthesis Workflow.

The Fischer Indole Synthesis: A Versatile Alternative

First reported in 1883 by Emil Fischer and Friedrich Jourdan, the Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus.[3] While not exclusively for indole-2-carboxylic acids, its adaptation to produce this scaffold is of significant historical importance. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3] To generate indole-2-carboxylic acids, pyruvic acid or its esters are often used as the carbonyl component.[4]

The mechanism of the Fischer indole synthesis is a classic example of a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia.[3] The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride, is crucial for the reaction's efficiency.[5]

Figure 2: The Fischer Indole Synthesis for Indole-2-carboxylic Acids.

Modern Synthetic Strategies and the Rise of Substituted Analogs

While the classical syntheses remain relevant, the demand for structurally diverse substituted indole-2-carboxylic acids has driven the development of more sophisticated and regioselective methodologies. Modern organic synthesis has provided tools to functionalize the indole core at various positions, leading to a vast chemical space for drug discovery. For instance, transition metal-catalyzed cross-coupling reactions have enabled the introduction of aryl and alkyl substituents at specific positions on the indole ring, significantly expanding the accessible chemical diversity.

Biological Significance and Therapeutic Applications

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] This versatility has led to the discovery of numerous biologically active compounds.

HIV-1 Integrase Inhibition: A Breakthrough in Antiviral Therapy

A significant breakthrough in the application of substituted indole-2-carboxylic acids has been their development as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[7][8] The indole core and the C2-carboxylic acid group have been shown to chelate the two magnesium ions within the active site of the integrase enzyme, effectively blocking its strand transfer activity.[7][8] Structural optimizations, particularly the introduction of substituents at the C3 and C6 positions of the indole ring, have led to derivatives with significantly enhanced inhibitory effects, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[7][8][9]

Targeting Cancer: IDO1/TDO Dual Inhibition

In the field of oncology, substituted indole-2-carboxylic acids have emerged as promising dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[10] These enzymes are involved in tryptophan metabolism and are implicated in tumor immune evasion. By inhibiting IDO1 and TDO, these compounds can help to restore anti-tumor immunity.[10] Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity with IC50 values at low micromolar levels.[10]

A Spectrum of Other Biological Activities

Beyond these prominent examples, substituted indole-2-carboxylic acids have demonstrated a wide array of other biological activities, including:

-

Neuroprotective properties: 5-methoxyindole-2-carboxylic acid (MI2CA) has shown potential in reducing ischemic area size and oxidative stress in stroke models.[11]

-

Antimicrobial activity: Various derivatives have exhibited significant antibacterial and moderate antifungal activities.[12]

-

Anticonvulsant and tranquilizing effects: Certain functionalized indole-2-carboxylates have been investigated for their effects on the central nervous system.[13]

-

HCV NS5B polymerase inhibition: Indole-2-carboxylic acids have been explored as inhibitors of the hepatitis C virus NS5B polymerase.[14]

| Compound Class/Derivative | Biological Target/Activity | Reported Potency (IC50) | Reference |

| Substituted Indole-2-carboxylic Acids | HIV-1 Integrase | 0.13 µM (for derivative 20a) | [7][8] |

| 6-Acetamido-indole-2-carboxylic Acids | IDO1/TDO Dual Inhibition | 1.17 µM (IDO1) & 1.55 µM (TDO) for 9o-1 | [10] |

| 5-Methoxy-indole-2-carboxylic Acid | Neuroprotection | Not applicable (in vivo studies) | [11] |

| Aryl Indole-2-carboxylic Acids | PPARγ Partial Agonists | Not specified | [15] |

Table 1: Summary of Biological Activities of Selected Substituted Indole-2-carboxylic Acids.

Spectroscopic and Structural Characterization

The characterization of indole-2-carboxylic acids relies on a combination of spectroscopic and analytical techniques.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid, typically in the range of 3200-2500 cm⁻¹, and a strong C=O stretch between 1750 and 1650 cm⁻¹.[16] The N-H stretching vibration of the indole ring is also observable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are characterized by signals for the aromatic protons of the indole ring and the acidic proton of the carboxylic acid. ¹³C NMR provides information on the carbon framework.

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

X-ray Crystallography: Offers definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the solid state.

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid via the Reissert Method

This protocol provides a representative procedure for the synthesis of the parent indole-2-carboxylic acid, which can be adapted for the synthesis of substituted analogs.

Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)-2-oxoacetate (Intermediate)

-

Reagents and Equipment:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

-

Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. b. To this solution, add o-nitrotoluene and diethyl oxalate. c. Heat the reaction mixture to reflux and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. e. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product. f. Filter the precipitate, wash with cold water, and dry to obtain the intermediate.

Step 2: Reductive Cyclization to Indole-2-carboxylic Acid

-

Reagents and Equipment:

-

Ethyl 2-(2-nitrophenyl)-2-oxoacetate (from Step 1)

-

Zinc dust

-

Glacial acetic acid

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure: a. In a round-bottom flask, suspend the intermediate in a mixture of glacial acetic acid and water. b. Heat the mixture to reflux and add zinc dust portion-wise to control the exothermic reaction. c. Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC). d. Cool the reaction mixture and filter to remove excess zinc and other insoluble materials. e. Dilute the filtrate with water to precipitate the crude indole-2-carboxylic acid. f. Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Characterization: The final product should be characterized by melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The history of substituted indole-2-carboxylic acids is a testament to the enduring power of fundamental organic synthesis and its profound impact on drug discovery. From their origins in classical named reactions to their current status as privileged scaffolds in the development of antiviral and anticancer agents, these compounds continue to capture the attention of the scientific community. The ongoing exploration of novel synthetic methodologies and the elucidation of new biological targets will undoubtedly lead to the discovery of the next generation of indole-2-carboxylic acid-based therapeutics, further solidifying their legacy in the annals of medicinal chemistry.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

Reissert indole synthesis. Wikipedia. [Link]

- Reissert Indole Synthesis. Name Reactions in Organic Synthesis.

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

-

(PDF) Reissert Indole Synthesis. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

- CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. [Link]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

-

comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF. ResearchGate. [Link]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

- 15. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Therapeutic Potential of 6-chloro-7-methyl-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] 6-chloro-7-methyl-1H-indole-2-carboxylic acid, a specific derivative, presents a compelling case for investigation into its potential therapeutic applications. This guide provides a comprehensive, technically-focused framework for the identification and validation of its biological targets. By integrating computational, biochemical, and cell-based methodologies, we aim to equip researchers with the necessary tools to systematically unravel the mechanism of action of this compound and accelerate its journey from a chemical entity to a potential therapeutic agent.

Introduction: The Promise of a Substituted Indole

The indole-2-carboxylic acid scaffold has garnered significant attention in drug discovery, with derivatives demonstrating potent activities against a range of diseases.[1][3][4][5] Notably, compounds sharing this core structure have been identified as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.[1][3][5][6] The mechanism often involves the chelation of divalent metal ions, such as Mg2+, within the enzyme's active site.[1][3][5][6] Furthermore, indole derivatives have shown promise as anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, and as potential anti-cancer agents by targeting receptor tyrosine kinases like EGFR and VEGFR.[7][8][9]

The specific substitutions on the indole ring of 6-chloro-7-methyl-1H-indole-2-carboxylic acid—a chloro group at position 6 and a methyl group at position 7—are anticipated to modulate its physicochemical properties and target-binding profile. Halogenation, for instance, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl group can influence steric interactions within a binding pocket. Therefore, a systematic approach to identifying the specific biological targets of this molecule is paramount to understanding its therapeutic potential.

This guide will delineate a multi-pronged strategy for target deconvolution, commencing with predictive in-silico methods and progressing through rigorous in-vitro and cell-based validation assays.

The Strategic Workflow for Target Identification

A robust target identification strategy should be logical and iterative. Our proposed workflow is designed to progressively build a comprehensive understanding of the compound's biological interactions.

Figure 1: A phased approach to target identification for 6-chloro-7-methyl-1H-indole-2-carboxylic acid.

Phase 1: In-Silico Target Prediction - Charting the Possibilities

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential biological targets of a small molecule.[10] These approaches leverage the vast amount of existing biological and chemical data to predict interactions.

Similarity-Based Approaches

The principle of "guilt-by-association" is powerful in drug discovery. By comparing the structure of 6-chloro-7-methyl-1H-indole-2-carboxylic acid to databases of known bioactive compounds, we can infer potential targets.

-

Methodology:

-

Input: The chemical structure of 6-chloro-7-methyl-1H-indole-2-carboxylic acid in a suitable format (e.g., SMILES).

-

Tools: Utilize web-based platforms such as SwissTargetPrediction, ChEMBL, or PubChem to screen for structurally similar compounds with known biological targets.[11]

-

Analysis: Analyze the output to identify over-represented protein targets or pathways associated with structurally related molecules. Pay close attention to targets of other indole-2-carboxylic acid derivatives, such as HIV-1 integrase and various kinases.[3][11]

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can be used to assess the binding potential of our compound to the hypothesized targets identified in the similarity search.

-

Methodology:

-

Target Selection: Obtain the 3D structures of high-priority candidate targets (e.g., HIV-1 integrase, EGFR, VEGFR) from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D conformation of 6-chloro-7-methyl-1H-indole-2-carboxylic acid.

-

Docking Simulation: Use software like AutoDock, Glide, or GOLD to perform docking simulations.

-

Analysis: Evaluate the predicted binding poses and scoring functions to estimate the binding affinity. Look for key interactions, such as hydrogen bonds, hydrophobic interactions, and potential chelation of metal ions.

-

| Predicted Target Class | Rationale from In-Silico Analysis | Key Interaction Features to Investigate |

| Viral Integrases (e.g., HIV-1 Integrase) | High structural similarity to known indole-2-carboxylic acid-based inhibitors.[3][5] | Chelation of Mg2+ ions by the carboxylic acid and indole nitrogen. Pi-pi stacking interactions. |

| Protein Kinases (e.g., EGFR, VEGFR) | Indole core is a common scaffold in kinase inhibitors.[9] | Hydrogen bonding with the hinge region. Hydrophobic interactions in the ATP-binding pocket. |

| Cysteinyl Leukotriene Receptors (e.g., CysLT1) | Indole-2-carboxylic acid derivatives have been identified as antagonists.[12] | Interactions with key residues in the ligand-binding pocket of the GPCR. |

| Enzymes in Parasites (e.g., T. cruzi CYP51) | Some indole derivatives show anti-trypanosomal activity.[7] | Heme coordination and interactions within the enzyme's active site. |

Phase 2: In-Vitro Validation - From Prediction to Proof

In-silico predictions must be validated experimentally. In-vitro assays provide the first direct evidence of a compound's biological activity against a purified target.

Biochemical Assays: Measuring Functional Impact

Biochemical assays are designed to measure the effect of a compound on the activity of a purified enzyme or receptor.[13][14]

-

Enzyme Inhibition Assays:

-

Principle: To determine if 6-chloro-7-methyl-1H-indole-2-carboxylic acid can inhibit the catalytic activity of a target enzyme.[15]

-

Protocol (General):

-

Reagents: Purified enzyme, substrate, buffer, and the test compound.

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of the compound. b. Initiate the reaction by adding the substrate. c. Monitor product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

-

-

Receptor Binding Assays:

-

Principle: To measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

-

Protocol (General):

-

Reagents: Membrane preparation containing the receptor of interest, labeled ligand, and the test compound.

-

Procedure: a. Incubate the membrane preparation with the labeled ligand and varying concentrations of the test compound. b. Separate the bound and free ligand (e.g., by filtration). c. Quantify the amount of bound labeled ligand.

-

Data Analysis: Determine the Ki (inhibition constant) of the compound.

-

-

Biophysical Assays: Confirming Direct Interaction

While biochemical assays demonstrate a functional effect, biophysical assays confirm direct physical binding between the compound and the target protein.

-

Surface Plasmon Resonance (SPR):

-

Principle: Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.

-

Advantage: Provides real-time kinetics of binding (association and dissociation rates) and affinity (KD).

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: Measures the heat change that occurs upon binding of a ligand to a protein.

-

Advantage: Provides a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy).

-

Phase 3: Cellular Confirmation - Activity in a Biological Context

Demonstrating activity in a cellular environment is a critical step, as it provides insights into cell permeability, target engagement in a more complex milieu, and potential off-target effects.[16][17][18]

Cell-Based Functional Assays

These assays measure the effect of the compound on a cellular process that is dependent on the target's activity.[19][20]

-

Example: Anti-proliferative Assay for Cancer Targets:

-

Cell Lines: Select cancer cell lines known to be dependent on the hypothesized target (e.g., A549 for EGFR).

-

Methodology:

-

Seed cells in a 96-well plate.

-

Treat with a serial dilution of 6-chloro-7-methyl-1H-indole-2-carboxylic acid.

-

After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

-

-

-

Example: Viral Replication Assay for HIV-1 Integrase:

-

Cell Line: Use a cell line susceptible to HIV-1 infection (e.g., TZM-bl).

-

Methodology:

-

Infect cells with HIV-1 in the presence of varying concentrations of the compound.

-

After a suitable incubation period, measure viral replication (e.g., by quantifying p24 antigen levels or luciferase reporter activity).

-

Data Analysis: Determine the EC50 (effective concentration for 50% inhibition of viral replication).

-

-

Proteomics Approaches: An Unbiased View

Chemical proteomics methods can identify the direct and indirect targets of a small molecule in an unbiased manner within a complex cellular lysate.[21]

-

Affinity-Based Pull-Down Assays:

-

Principle: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.[22][23][24]

-

Workflow:

-

Synthesize a derivative of 6-chloro-7-methyl-1H-indole-2-carboxylic acid with a linker for immobilization.

-

Incubate the immobilized compound with cell lysate.

-

Wash away non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins by mass spectrometry.

-

-

Figure 2: Workflow for an affinity-based pull-down experiment.

-

Limited Proteolysis-Mass Spectrometry (LiP-MS):

-

Principle: The binding of a small molecule to its target protein can alter the protein's conformation, leading to changes in its susceptibility to proteolytic digestion.[25]

-

Workflow:

-

Treat cell lysate with the compound or a vehicle control.

-

Subject the lysates to limited proteolysis with a broad-specificity protease.

-

Analyze the resulting peptide fragments by mass spectrometry.

-

Identify proteins with altered proteolytic patterns in the presence of the compound.

-

-

Conclusion: A Path Forward

The journey to elucidate the biological targets of 6-chloro-7-methyl-1H-indole-2-carboxylic acid is a multi-step, iterative process that requires a convergence of computational, biochemical, and cellular approaches. By systematically applying the methodologies outlined in this guide, researchers can build a robust scientific case for the compound's mechanism of action. This, in turn, will pave the way for its potential development as a novel therapeutic agent for viral infections, cancer, or other diseases where its targets play a critical role. The indole scaffold continues to be a rich source of pharmacological innovation, and a thorough investigation of this specific derivative is a worthy scientific endeavor.

References

-

LiP-MS: A Novel Target Deconvolution Approach. (2022, March 25). YouTube. Retrieved from [Link]

-

6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584. PubChem. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. Retrieved from [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central. Retrieved from [Link]

-

A brief introduction to chemical proteomics for target deconvolution. PubMed. Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Retrieved from [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Precision for Medicine. Retrieved from [Link]

-

Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. MDPI. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, April 10). ACS Publications. Retrieved from [Link]

-

A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

-

Target Identification and Validation in Drug Discovery. Chemspace. Retrieved from [Link]

-

Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Retrieved from [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. Retrieved from [Link]

-

Enzyme assay. Wikipedia. Retrieved from [Link]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. Retrieved from [Link]

-

Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved from [Link]

-

In silico Pharmacological Target Characterisation of indole-3-acetate. Arinbjörn Kolbeinsson. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Retrieved from [Link]

-

An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. Retrieved from [Link]

-

Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. (2024, December 14). Professional Medical Journal. Retrieved from [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Retrieved from [Link]

-

6.4: Enzyme Inhibition. Biology LibreTexts. Retrieved from [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Drug Discovery and Development. Retrieved from [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]

-

Indole Derivatives as Multi-Target Therapeutics for Polycystic Ovarian Syndrome (PCOS): A Comprehensive Review of In. YMER. Retrieved from [Link]

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repositorio.usp.br [repositorio.usp.br]

- 9. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ymerdigital.com [ymerdigital.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 14. Enzyme assay - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. lifescienceglobal.com [lifescienceglobal.com]

- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nuvisan.com [nuvisan.com]

- 21. europeanreview.org [europeanreview.org]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]